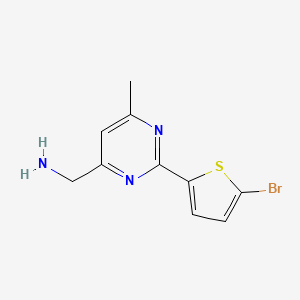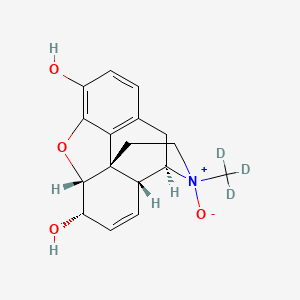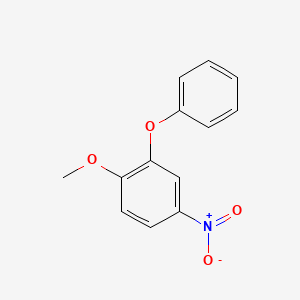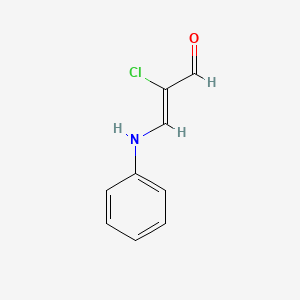
(2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is a chemical compound that features a brominated thiophene ring attached to a pyrimidine ring, which is further substituted with a methyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine typically involves multi-step organic reactions. One common route starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to a series of reactions to introduce the pyrimidine ring and the methanamine group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
化学反応の分析
Types of Reactions
(2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the thiophene ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
科学的研究の応用
Chemistry
In chemistry, (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific performance characteristics.
作用機序
The mechanism of action of (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely, from inhibiting specific enzymes to activating signaling cascades.
類似化合物との比較
Similar Compounds
- (2-(5-Chlorothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
- (2-(5-Fluorothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
- (2-(5-Iodothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine
Uniqueness
Compared to similar compounds, (2-(5-Bromothiophen-2-yl)-6-methylpyrimidin-4-yl)methanamine stands out due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This unique feature can be leveraged to design compounds with specific properties and functions.
特性
分子式 |
C10H10BrN3S |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
[2-(5-bromothiophen-2-yl)-6-methylpyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C10H10BrN3S/c1-6-4-7(5-12)14-10(13-6)8-2-3-9(11)15-8/h2-4H,5,12H2,1H3 |
InChIキー |
XTNYBVPUEQIWLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C2=CC=C(S2)Br)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[7-cyclohexyl-2-(5-cyclohexylpentyl)-2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]heptoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13441171.png)

![(3aS,4R,6R,7R,7aR)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-[[(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-hydroxy-3,4-dihydro-2H-pyran-4-yl]oxy]-7-hydroxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13441177.png)

![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)


![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)

